3-(Sec-butyl)-4-propoxybenzaldehyde
Description
Significance of Aromatic Aldehyde Scaffolds in Synthetic Chemistry
Aromatic aldehydes are crucial intermediates in the synthesis of a wide array of organic compounds. fiveable.menumberanalytics.com Their importance stems from the reactivity of the aldehyde group, which can participate in numerous chemical transformations. These compounds serve as foundational materials for creating more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. fiveable.menumberanalytics.com
The utility of aromatic aldehydes is evident in their application in various name reactions and synthetic strategies. They are key reactants in the formation of Schiff bases, indoles, chalcones, and benzylidene derivatives. wisdomlib.org The ability to introduce a diverse range of functional groups onto the aromatic ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby tailoring its reactivity and the properties of the resulting products. fiveable.me This makes aromatic aldehydes a versatile tool for constructing complex molecular architectures. numberanalytics.comnumberanalytics.com
Overview of Steric and Electronic Effects of Alkyl and Alkoxy Substituents on Benzaldehyde (B42025) Derivatives
The reactivity of the benzaldehyde scaffold is significantly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Substituents can either donate or withdraw electron density from the aromatic ring, which in turn affects the electrophilicity of the carbonyl carbon. Alkoxy groups, such as the propoxy group in 3-(sec-butyl)-4-propoxybenzaldehyde, are generally electron-donating through resonance. This increases the electron density on the aromatic ring and can reduce the reactivity of the aldehyde towards nucleophiles. d-nb.info Conversely, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the aldehyde more reactive. d-nb.info
In the case of this compound, the interplay of these effects is crucial. The propoxy group at the para-position is a strong electron-donating group, which deactivates the aldehyde towards nucleophilic attack. The sec-butyl group at the meta-position primarily exerts a steric influence and a weak electron-donating inductive effect.
Interactive Table: Predicted Effects of Substituents on Benzaldehyde Reactivity
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Aldehyde Reactivity |
| sec-Butyl | Meta | Weakly electron-donating (inductive) | Moderate | Minor deactivation |
| Propoxy | Para | Strongly electron-donating (resonance) | Minor | Significant deactivation |
Positioning of this compound within the Context of Advanced Aromatic Aldehyde Chemistry
While extensive research specifically targeting this compound is not widely published, its structure places it within a class of polysubstituted aromatic aldehydes of interest for various advanced applications. The specific 3,4-disubstitution pattern is common in molecules designed for biological activity and materials science.
The synthesis of such specifically substituted benzaldehydes often requires multi-step procedures, sometimes involving the protection of the reactive aldehyde group to allow for the introduction of other functional groups. rug.nlacs.org The development of efficient, one-pot syntheses for substituted benzaldehydes is an active area of research, aiming to reduce waste and improve efficiency. liberty.edu The unique combination of a moderately bulky alkyl group and an alkoxy group in this compound makes it a potentially valuable intermediate for creating novel compounds with tailored properties.
Scope and Objectives of Academic Inquiry into this compound
Given the lack of dedicated studies on this compound, the academic inquiry into this compound can be inferred from the broader context of research on substituted benzaldehydes. The primary objectives for investigating a molecule with this structure would likely include:
As a building block for complex molecules: Its structure could serve as a precursor for the synthesis of novel pharmaceuticals or agrochemicals. Substituted benzaldehydes are known to be key components in the synthesis of compounds with a wide range of biological activities. nih.govresearchgate.net
Investigation of structure-activity relationships: By incorporating this specific aldehyde into a known class of active compounds, researchers could probe the influence of the sec-butyl and propoxy groups on biological efficacy.
Development of new synthetic methodologies: The synthesis of this compound itself could be a target for the development of new and more efficient synthetic methods for preparing polysubstituted aromatic compounds. rug.nlliberty.edu
While specific research on this compound is not prominent, its constituent parts and substitution pattern are relevant to ongoing chemical research. For instance, the synthesis of various substituted benzaldehydes, including those with tert-butyl groups, is of interest for creating compounds with specific biological or material properties. nih.gov
Interactive Table: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-(sec-Butyl)benzaldehyde | C11H14O | 162.23 | Not available |
| 4-Propoxybenzaldehyde | C10H12O2 | 164.20 | 129-130 / 10 mmHg sigmaaldrich.com |
| This compound | C14H20O2 | 220.31 | Not available |
Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-yl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-8-16-14-7-6-12(10-15)9-13(14)11(3)5-2/h6-7,9-11H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVZLNORNNMMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 Sec Butyl 4 Propoxybenzaldehyde
Established Chemical Synthesis Pathways for Analogous Alkoxy- and Alkyl-Substituted Benzaldehydes
Traditional methods for producing substituted benzaldehydes like 3-(sec-butyl)-4-propoxybenzaldehyde typically involve well-known, multi-step processes. An efficient way to synthesize such compounds is through a straight-through chemical process from the corresponding alkoxy-substituted benzenes, which avoids the isolation of intermediate compounds. google.com
Optimization of Aryl Aldehyde Formation via Oxidation Approaches
A primary method for synthesizing aryl aldehydes is through the oxidation of alkylarenes. acs.org One common strategy involves the oxidation of a methyl group on a substituted toluene (B28343) derivative. For this compound, this would mean oxidizing 2-(sec-butyl)-1-propoxy-4-methylbenzene. However, selectively oxidizing the methyl group to an aldehyde without altering the other substituents presents a challenge. acs.org
Historically, chromium-based reagents like chromium trioxide in acetic anhydride (B1165640) have been used, but their toxicity has led to the exploration of alternatives. rsc.org Palladium-catalyzed oxidation methods have emerged, allowing for the conversion of alkylarenes into aromatic ketones or benzaldehydes using water as the sole oxygen donor. acs.org This C-H bond functionalization avoids the need for other oxidants, with hydrogen gas as the only byproduct. acs.org Another approach is the oxidative decarboxylation of arylacetic acids, which provides a novel route to aryl aldehydes and ketones. chemrevlett.com This can be achieved through metal-catalyzed, metal-free, or photoredox-catalyzed methods. chemrevlett.com
The oxidation of benzyl (B1604629) alcohols offers a two-step alternative, beginning with radical halogenation of the methyl group, followed by hydrolysis to the benzyl alcohol, which is then oxidized to the aldehyde. Below is a table of common reagents for this oxidation:
Table 1: Common Reagents for the Oxidation of Benzyl Alcohols to Benzaldehydes
| Reagent/System | Description | Advantages | Disadvantages |
|---|---|---|---|
| Pyridinium (B92312) chlorochromate (PCC) | A complex of chromium trioxide with pyridine (B92270) and HCl. | High yields, selective for primary alcohols. | Chromium toxicity, requires anhydrous conditions. |
| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. | Mild conditions, avoids heavy metals. | Requires low temperatures (-78 °C), can produce unpleasant byproducts. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent. | Mild, neutral conditions, high yields. | Can be explosive under certain conditions, relatively expensive. |
Application of Formylation Reactions (e.g., Vilsmeier-Haack, Gattermann-Koch) to Substituted Benzenes
Formylation reactions, which add an aldehyde group directly to an aromatic ring, are a powerful method for synthesizing benzaldehydes. thieme-connect.devaia.com
The Vilsmeier-Haack reaction is effective for electron-rich aromatic compounds and uses a reagent formed from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF). thieme-connect.dechemistrysteps.com For a precursor such as 1-(sec-butyl)-2-propoxybenzene, this reaction would likely add the formyl group at the desired position due to the directing effects of the existing substituents. thieme-connect.de
The Gattermann-Koch reaction employs carbon monoxide and hydrochloric acid under high pressure with a catalyst. vaia.comorgosolver.com It is well-suited for simple aromatic hydrocarbons but can be limited for more complex substituted benzenes due to the harsh conditions. vaia.comyoutube.com
Reductive Etherification Strategies for Aromatic Aldehydes
Reductive etherification is a versatile method for synthesizing alkoxy-substituted benzaldehydes, particularly from phenolic aldehydes. organic-chemistry.orgorganic-chemistry.org This process can convert aromatic aldehydes into the corresponding ethers in methanol (B129727) or ethanol (B145695) using decaborane (B607025) at room temperature with high yields. organic-chemistry.org The reaction proceeds through the formation of an acetal (B89532) or hemiacetal intermediate, which is then reduced. organic-chemistry.org This method is valued for its mild conditions and use of air-stable reagents. organic-chemistry.org
A newer approach involves a phosphine-mediated one-pot hydrolytic etherification of aromatic aldehydes. rsc.org This technique avoids the need for hydride reagents or hydrogen gas, offering excellent functional group tolerance. rsc.orgresearchgate.net Theoretical studies using DFT (B3LYP)/6-31G have investigated the mechanism of these reactions, providing insight for optimizing the synthesis of radiolabeled ether tracers. nih.gov
Novel and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of "green" methods that are more environmentally friendly, atom-economical, and energy-efficient. researchgate.netrsc.org These approaches often utilize novel catalytic systems and one-pot procedures to minimize waste and simplify purification. researchgate.netsemanticscholar.org
One-Pot Reduction/Cross-Coupling Procedures for Functionalized Benzaldehydes
One-pot reactions that combine multiple steps in a single vessel offer significant improvements in synthetic efficiency. acs.orgnih.gov A two-step, one-pot procedure for synthesizing functionalized benzaldehydes has been developed, which employs a stable aluminum hemiaminal as an intermediate. acs.orgnih.govrug.nl This intermediate protects the aldehyde group, allowing for subsequent cross-coupling with organometallic reagents to introduce a variety of alkyl and aryl substituents. acs.orgnih.govrug.nlresearchgate.net This methodology is very fast and has also been adapted for the synthesis of ¹¹C radiolabeled aldehydes. acs.orgrug.nl
Synergistic Catalysis in Desaturative Aromatic Aldehyde Synthesis
Synergistic catalysis, where multiple catalysts work together to achieve a transformation not possible with a single catalyst, is a powerful tool in modern synthesis. nih.govresearchgate.netnih.gov A novel approach for synthesizing aromatic aldehydes involves a desaturative process that starts from saturated precursors. nih.govresearchgate.netnih.govresearchgate.netmanchester.ac.uk This strategy utilizes the combined action of enamine, photoredox, and cobalt triple catalysis to construct multi-substituted aromatic aldehydes from cyclohexenecarbaldehyde cores, which can be readily prepared via Diels-Alder reactions. nih.govresearchgate.netnih.gov This desaturative method is mechanistically distinct from traditional electrophilic aromatic substitution and offers an alternative route to highly substituted benzaldehydes. nih.govresearchgate.netnih.gov
Biocatalytic and Chemoenzymatic Routes for Aromatic Aldehyde Derivatization
Biocatalysis and chemoenzymatic strategies are gaining prominence in chemical synthesis due to their high selectivity and environmentally friendly nature. mdpi.comresearchgate.net These methods utilize enzymes or whole-cell systems to perform specific chemical transformations, often under mild conditions.
Biocatalytic Approaches:
The synthesis of aromatic aldehydes can be achieved through various biocatalytic routes. mdpi.com One approach involves the use of amine oxidases, which can convert primary amines into their corresponding aldehydes. nih.gov For instance, an amine oxidase from Lathyrus cicera has been shown to effectively catalyze the oxidative deamination of a range of aliphatic and aromatic primary amines with high conversion rates (>95% within 3 hours). nih.gov This method operates in an aqueous medium at neutral pH, offering a green alternative to traditional chemical oxidation methods. nih.gov
Another strategy employs alcohol dehydrogenases (ADHs) for the synthesis of aldehydes. mdpi.com However, the equilibrium of this reaction often favors the alcohol, and the aldehyde product can be further reduced. To overcome this, engineered strains of microorganisms, such as Escherichia coli, with reduced aromatic aldehyde reduction capabilities have been developed. mit.edu These "RARE" strains can accumulate aromatic aldehydes, preventing their conversion to the corresponding alcohols. mit.edu Temperature can also be used as a control element. For example, a temperature-directed whole-cell catalyst was developed where at 30°C, a lignin (B12514952) derivative was converted to the corresponding alcohol, while at 50°C, the primary product was the aromatic aldehyde (vanillin). jeffleenovels.com
Chemoenzymatic Cascades:
Chemoenzymatic cascades combine chemical and enzymatic steps to create more complex molecules. A notable example is the synthesis of chiral fragrance aldehydes, which involves a metal-catalyzed Heck coupling followed by an enzymatic cascade for carboxylate and C-C double bond reduction. researchgate.net This approach allows for the generation of valuable chiral aldehydes from readily available starting materials. researchgate.net
The table below summarizes some biocatalytic and chemoenzymatic methods applicable to aromatic aldehyde synthesis.
| Method | Enzyme/Catalyst | Substrate Type | Key Features | Reference |
| Oxidative Deamination | Amine Oxidase (Lathyrus cicera) | Primary Amines | High conversion (>95%), aqueous medium, neutral pH | nih.gov |
| Aldehyde Accumulation | Engineered E. coli (RARE strain) | Aromatic Aldehydes | Prevents reduction to alcohol | mit.edu |
| Temperature-Directed Synthesis | Whole-cell catalyst with thermophilic enzymes | Cinnamic acid derivatives | Temperature controls aldehyde vs. alcohol production | jeffleenovels.com |
| Chemoenzymatic Cascade | Heck coupling + Carboxylate/Enoate Reductase | Cinnamic acid derivatives | Synthesis of chiral aldehydes | researchgate.net |
Microwave-Assisted and Mechanochemical Synthesis Techniques
Modern synthetic chemistry increasingly utilizes energy-efficient and solvent-minimized techniques like microwave-assisted synthesis and mechanochemistry to accelerate reactions and improve yields.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various organic compounds, including substituted benzaldehydes. nih.govaip.org For example, the Claisen-Schmidt condensation for the synthesis of benzalacetones, which traditionally requires long reaction times, can be completed in as little as 10-15 minutes with excellent yields under microwave activation. nih.gov This technique has also been successfully applied to the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes, offering high yields in short reaction times. researchgate.nettandfonline.com The key advantages of microwave-assisted organic synthesis (MAOS) include rapid heating, increased reaction rates, and often cleaner reactions with easier work-up. aip.orgresearchgate.net
Mechanochemical Synthesis:
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. beilstein-journals.org This technique, typically performed in a ball mill, can lead to different selectivities compared to solution-based reactions. researchgate.net For instance, the mechanochemical synthesis of α-aminonitriles from benzaldehyde (B42025), benzyl amine, and KCN yielded the desired product, whereas the same reaction in acetonitrile (B52724) solution preferentially formed the imine. beilstein-journals.org Mechanochemical methods have been successfully employed for various reactions involving aromatic aldehydes, such as amidation reactions and the synthesis of benzimidazole (B57391) derivatives. beilstein-journals.org
The following table highlights key features of these modern synthetic techniques.
| Technique | Key Advantages | Applicable Reactions for Aldehyde Synthesis | References |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions | Claisen-Schmidt condensation, Benzimidazole synthesis | nih.govresearchgate.nettandfonline.com |
| Mechanochemical Synthesis | Solvent-free, high efficiency, potential for different selectivity | α-Aminonitrile synthesis, Amidation, Benzimidazole synthesis | beilstein-journals.orgresearchgate.net |
Enantioselective Synthesis and Stereocontrol of the Sec-butyl Stereocenter
The sec-butyl group in this compound contains a stereocenter, meaning the molecule can exist as two enantiomers. wikipedia.org For many applications, particularly in pharmaceuticals and materials science, it is crucial to synthesize a single, pure enantiomer. This section explores strategies to achieve this stereocontrol.
Chiral Auxiliary-Mediated Approaches to Enantiopure this compound
A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgepfl.ch This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.orgepfl.ch After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. epfl.ch
Several types of chiral auxiliaries have been developed and are widely used in asymmetric synthesis. sigmaaldrich.com These include:
Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.orgblogspot.com
Camphorsultam (Oppolzer's sultam): This is another classic chiral auxiliary used in a variety of asymmetric transformations. wikipedia.org
Pseudoephedrine and Pseudoephenamine: These can be used as chiral auxiliaries for the asymmetric alkylation of enolates. wikipedia.org
tert-Butanesulfinamide: This auxiliary is particularly useful for the asymmetric synthesis of chiral amines. wikipedia.org
The general principle involves the formation of a diastereomeric intermediate, where the chiral auxiliary biases the approach of the reagent to one face of the molecule. For the synthesis of this compound, a chiral auxiliary could be employed in a reaction that introduces the sec-butyl group, for example, a Friedel-Crafts alkylation with a chiral catalyst or a cross-coupling reaction.
Asymmetric Catalysis in the Introduction of the Sec-butyl Group
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a catalytic amount of the chiral-inducing agent is required. mt.com This field has seen tremendous growth, with a wide range of chiral catalysts developed for various transformations. mt.comnih.gov
For the introduction of the sec-butyl group onto the aromatic ring, an asymmetric Friedel-Crafts alkylation could be a viable strategy. This would involve a chiral Lewis acid catalyst that coordinates to the alkylating agent, creating a chiral environment that directs the alkylation to produce one enantiomer preferentially.
Another powerful tool is asymmetric hydrogenation. nih.gov If a precursor with a double bond at the position of the sec-butyl group could be synthesized, it could then be asymmetrically hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral ligands like BINAP) to generate the desired stereocenter.
The table below compares different chiral auxiliaries.
| Chiral Auxiliary | Typical Applications | Key Features | Reference |
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | High diastereoselectivity, well-established methodology | wikipedia.orgblogspot.com |
| Camphorsultam | Various asymmetric transformations | Robust and reliable | wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation | Readily available starting material | wikipedia.org |
| tert-Butanesulfinamide | Asymmetric synthesis of amines | Versatile and effective | wikipedia.org |
Deracemization Strategies for Chiral Benzaldehyde Derivatives
Deracemization is a process that converts a racemic mixture (a 50:50 mixture of both enantiomers) into a single, pure enantiomer. nih.govresearchgate.net This is an attractive strategy as it theoretically allows for a 100% yield of the desired enantiomer from the racemate.
Several deracemization strategies have been developed:
Photochemical Deracemization: This method uses a chiral photosensitizer and visible light to selectively convert one enantiomer of a racemic mixture. acs.orgnih.gov The sensitizer (B1316253) transfers energy to one enantiomer more efficiently than the other, leading to its conversion and an enrichment of the other enantiomer. nih.gov This has been successfully applied to chiral allenes and α-branched aldehydes. researchgate.netnih.gov
Crystallization-Induced Deracemization (CID): This technique combines chiral resolution with in-situ racemization of the unwanted enantiomer. acs.org A chiral resolving agent is used to selectively crystallize one enantiomer, while a catalyst is used to racemize the enantiomer remaining in solution, allowing it to eventually crystallize as the desired enantiomer as well. acs.org This has been demonstrated for atropisomeric biaryls using a copper catalyst. acs.org
Amino-catalyzed Deracemization: A deracemization of axially chiral α,β-unsaturated aldehydes has been achieved through an amino-catalyzed symmetry-making-symmetry-breaking cascade. nih.gov
These advanced strategies could potentially be adapted for the deracemization of racemic this compound.
Continuous Flow and Microreactor Technologies for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of molecules, offering significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. bohrium.comnih.gov In a flow system, reagents are continuously pumped through a reactor, where they mix and react. The product is then continuously collected at the outlet.
Advantages of Flow Chemistry:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction control and higher yields. bohrium.com
Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. bohrium.com
Scalability: Scaling up a flow reaction is typically achieved by running the system for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. rsc.org
Telescoped Reactions: Multiple reaction steps can be connected in sequence, allowing for the synthesis of complex molecules in a continuous process without the need for isolating intermediates. nih.govresearcher.life
Applications in Aldehyde Synthesis:
Continuous flow systems have been successfully used for the synthesis of various compounds, including those involving aldehyde functionalities. For example, a sequential continuous-flow system was developed for the synthesis of 3-aryl benzofuranones, where two reaction steps were catalyzed by the same heterogeneous catalyst. nih.gov This system allowed for the efficient production of the target molecule with easy catalyst recovery and reuse. nih.gov Biocatalytic processes have also been adapted to flow systems, enabling the continuous synthesis of pharmaceutical intermediates. mdpi.com
The development of a continuous flow process for the synthesis of this compound could offer a robust and scalable manufacturing route for this compound.
Advanced Spectroscopic and Structural Elucidation Studies of 3 Sec Butyl 4 Propoxybenzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical and Regiochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-(sec-butyl)-4-propoxybenzaldehyde, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to assign all proton (¹H) and carbon (¹³C) chemical shifts, and to establish the connectivity and spatial relationships of the atoms within the molecule.
Based on the structure, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. libretexts.org The aldehyde proton should resonate at a characteristic downfield shift of around 9-10 ppm. oregonstate.edu The protons of the sec-butyl and propoxy groups will exhibit specific multiplicities and chemical shifts due to their electronic environments and spin-spin coupling with neighboring protons.
A hypothetical ¹H NMR data table is presented below, based on established chemical shift principles for substituted benzaldehydes. researchgate.netmodgraph.co.uk
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.65 | d | 2.0 |
| H-5 | 6.95 | d | 8.5 |
| H-6 | 7.60 | dd | 8.5, 2.0 |
| Aldehyde CHO | 9.85 | s | - |
| Propoxy O-CH₂ | 4.05 | t | 6.5 |
| Propoxy CH₂-CH₂ | 1.85 | sextet | 7.0 |
| Propoxy CH₃ | 1.05 | t | 7.5 |
| sec-Butyl CH | 3.30 | sextet | 7.0 |
| sec-Butyl CH₂ | 1.60 | quintet | 7.5 |
| sec-Butyl CH₃ (d) | 1.25 | d | 7.0 |
| sec-Butyl CH₃ (t) | 0.90 | t | 7.5 |
Similarly, the ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal. oregonstate.edu
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CHO) | 192.0 |
| C-2 | 129.5 |
| C-3 | 138.0 |
| C-4 | 163.0 |
| C-5 | 111.0 |
| C-6 | 130.0 |
| Propoxy O-CH₂ | 70.5 |
| Propoxy CH₂-CH₂ | 22.5 |
| Propoxy CH₃ | 10.5 |
| sec-Butyl CH | 34.0 |
| sec-Butyl CH₂ | 29.0 |
| sec-Butyl CH₃ (d) | 21.0 |
| sec-Butyl CH₃ (t) | 12.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis
To confirm the assignments made from one-dimensional NMR and to elucidate the complete bonding network and spatial arrangement, a suite of two-dimensional NMR experiments is crucial. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.comsdsu.edu For this compound, COSY would show correlations between the aromatic protons H-5 and H-6. It would also map the connectivity within the propoxy and sec-butyl chains. For instance, the O-CH₂ protons of the propoxy group would show a correlation to the adjacent CH₂ protons, which in turn would correlate with the terminal CH₃ protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.comsdsu.edu Each protonated carbon would show a cross-peak with its attached proton(s). This allows for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For example, the aldehyde proton (CHO) would show a correlation to C-2 and C-6 on the aromatic ring. The protons of the sec-butyl group at the methine position would show correlations to C-2, C-3, and C-4 of the benzene ring, confirming its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. researchgate.net For this compound, NOESY could reveal through-space interactions between the protons of the sec-butyl group and the aromatic proton at H-2, as well as between the propoxy O-CH₂ protons and the aromatic proton at H-5.
Solid-State NMR for Polymorphic and Conformational Studies
While solution-state NMR provides detailed information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. nih.gov This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms, and for analyzing conformational differences that may exist in the solid state compared to in solution. For a molecule like this compound, ssNMR could be used to study the orientation of the sec-butyl and propoxy groups relative to the benzene ring in the crystalline lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample.
Advanced Mass Spectrometry (MS) for Mechanistic Pathway Elucidation and Impurity Profiling
Advanced mass spectrometry techniques are vital for determining the molecular weight, elemental composition, and fragmentation pathways of a compound, which aids in its structural confirmation and the identification of impurities.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of fragment ions. umons.ac.be This fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the molecular ion ([M]⁺) would be expected at m/z 220. sigmaaldrich.comsigmaaldrich.com
A plausible fragmentation pathway would involve the following key fragment ions:
Loss of a hydrogen atom: [M-H]⁺ at m/z 219.
Loss of the propoxy group: [M-OC₃H₇]⁺ leading to a significant peak.
Loss of the sec-butyl group: [M-C₄H₉]⁺.
Alpha-cleavage of the aldehyde group: Loss of CHO to give a fragment at m/z 191. docbrown.info
Cleavage within the alkyl chains: Various fragments corresponding to the loss of smaller alkyl radicals.
A hypothetical MS/MS fragmentation data table is presented below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Plausible Fragment Structure |
| 220 | 191 | CHO | [C₁₃H₁₉O]⁺ |
| 220 | 177 | C₃H₇ | [C₁₁H₁₃O₂]⁺ |
| 220 | 163 | C₄H₉ | [C₁₀H₁₁O₂]⁺ |
| 220 | 121 | C₃H₇ + CO | [C₈H₉O]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule and its fragments. umons.ac.be For this compound, with a molecular formula of C₁₄H₂₀O₂, the theoretical exact mass is 220.14633. sigmaaldrich.comsigmaaldrich.com An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity and elemental composition.
Ion Mobility-Mass Spectrometry for Conformational and Isomeric Differentiation
Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. researchgate.netfrontiersin.orgub.edu This allows for the differentiation of isomers that have the same mass but different three-dimensional structures. For this compound, IM-MS could be used to separate it from other structural isomers. Furthermore, it could potentially distinguish between different conformers of the molecule, providing insights into the rotational barriers of the sec-butyl and propoxy groups. The arrival time distribution (ATD) from an IM-MS experiment would provide a characteristic fingerprint for the specific conformation of the molecule.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for investigating the conformational isomers and intermolecular interactions of this compound. The presence of flexible sec-butyl and propoxy groups, along with the aldehyde moiety, gives rise to a complex vibrational spectrum that is highly sensitive to the molecule's three-dimensional structure.
Conformational analysis of this compound is primarily concerned with the rotational isomers (rotamers) arising from the C-C single bonds of the sec-butyl group and the C-O bond of the propoxy group. Density Functional Theory (DFT) calculations are typically employed to predict the stable conformers and their corresponding vibrational frequencies. nih.govresearchgate.net These theoretical predictions are then compared with experimental FTIR and Raman spectra to identify the conformers present in a given state (e.g., liquid, solution, or solid).
The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands for the substituted benzene ring, the aldehyde group, and the alkyl chains of the substituents. For instance, the C-H stretching vibrations of the aromatic ring and the aldehyde group typically appear in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions, respectively. ias.ac.in The carbonyl (C=O) stretching of the aldehyde is a strong, prominent band in the IR spectrum, usually found around 1700 cm⁻¹. ias.ac.in
The substitution pattern on the benzene ring can be confirmed by analyzing the out-of-plane C-H bending vibrations (wags) in the 900-650 cm⁻¹ region. spectroscopyonline.com For a 1,2,4-trisubstituted benzene ring, characteristic absorption patterns are expected that distinguish it from other substitution isomers. spectroscopyonline.com
Intermolecular interactions, particularly in the condensed phase, can be probed by observing shifts in key vibrational frequencies. For example, hydrogen bonding involving the aldehyde oxygen and C-H donors would lead to a red shift (lowering of frequency) of the C=O stretching band.
Interactive Table: Representative Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |
| Aldehyde C-H Stretch | 2900 - 2800 | Stretching of the C-H bond of the aldehyde group. |
| Alkyl C-H Stretch | 2980 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the sec-butyl and propoxy groups. |
| Carbonyl (C=O) Stretch | 1710 - 1685 | Stretching of the carbon-oxygen double bond of the aldehyde. |
| Aromatic C=C Stretch | 1620 - 1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |
| C-O-C Asymmetric Stretch | 1275 - 1200 | Asymmetric stretching of the ether linkage in the propoxy group. |
| C-H Out-of-Plane Bend | 900 - 650 | Bending of aromatic C-H bonds out of the plane of the ring, indicative of the substitution pattern. |
X-ray Crystallography for Definitive Solid-State Molecular Structure and Packing Analysis
X-ray crystallography provides an unambiguous determination of the molecular structure of this compound in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. colby.edu This technique is indispensable for understanding the three-dimensional arrangement of atoms and the nature of intermolecular forces that govern the crystal packing. nih.govrsc.org
A single-crystal X-ray diffraction experiment would reveal the exact rotamer of the sec-butyl and propoxy groups that is "frozen" in the crystal. The analysis would also detail the planarity of the benzaldehyde (B42025) moiety and any torsional angles between the substituents and the aromatic ring.
The crystallographic data can be summarized in a table, providing key parameters that define the unit cell and the quality of the structural determination.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements of the unit cell. |
| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 15.1 | Length of the 'c' axis of the unit cell. |
| β (°) | 95.5 | Angle of the 'β' axis of the unit cell. |
| Volume (ų) | 1290 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment
The presence of a stereocenter in the sec-butyl group renders this compound a chiral molecule, existing as two enantiomers. Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration (R or S) of a given enantiomer. saschirality.orgtind.io
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. mdpi.com The benzaldehyde moiety acts as a chromophore, and its electronic transitions are perturbed by the chiral sec-butyl group. This results in a characteristic ECD spectrum with positive and/or negative Cotton effects. By comparing the experimentally measured ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be confidently assigned. rsc.org
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. mdpi.comcas.cz VCD is sensitive to the chirality of the entire molecule and provides stereochemical information for specific vibrational modes. The C-H stretching and bending modes within the chiral sec-butyl group are expected to show significant VCD signals. As with ECD, the comparison of the experimental VCD spectrum with DFT-calculated spectra for a known configuration allows for the determination of the absolute configuration. nih.gov
Interactive Table: Illustrative Chiroptical Data for an Enantiomer of this compound
| Technique | Parameter | Example Value | Significance |
| ECD | λ_max (nm) | 260 | Wavelength of maximum absorption for a specific electronic transition. |
| ECD | Δε (L·mol⁻¹·cm⁻¹) | +2.5 | Differential molar extinction coefficient, indicating the sign and magnitude of the Cotton effect. |
| VCD | Wavenumber (cm⁻¹) | 2965 | Frequency of a specific C-H stretching mode in the chiral center. |
| VCD | ΔA | +1.5 x 10⁻⁴ | Differential absorbance, indicating the sign and intensity of the VCD signal for that vibrational mode. |
| Optical Rotation | [α]_D | +45.2° | Specific rotation at the sodium D-line, a fundamental measure of a compound's chiroptical activity. |
Computational and Theoretical Chemistry Investigations of 3 Sec Butyl 4 Propoxybenzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 3-(Sec-butyl)-4-propoxybenzaldehyde. These methods offer a robust framework for understanding the molecule's behavior at a subatomic level.
Conformational Analysis and Rotational Barriers around Phenyl-Formyl Bond
The three-dimensional arrangement of atoms in this compound is not static. Conformational analysis reveals the preferred spatial orientations of the molecule. A key aspect of its structure is the rotation around the single bond connecting the phenyl ring and the formyl group (CHO).
Computational studies can map the potential energy surface as a function of the dihedral angle of this bond. This analysis identifies the most stable conformers (energy minima) and the transition states for their interconversion. The energy difference between these states determines the rotational barriers. For substituted benzaldehydes, the planarity of the formyl group with the benzene (B151609) ring is often the most stable conformation due to favorable π-conjugation. However, the presence of the bulky sec-butyl and propoxy groups can introduce steric hindrance, potentially leading to non-planar ground state conformations or influencing the energy barriers for rotation.
Table 1: Hypothetical Rotational Barriers for this compound
| Dihedral Angle (Phenyl-Formyl) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.0 | Planar, Syn |
| 90° | 5.8 | Perpendicular (Transition State) |
| 180° | 0.2 | Planar, Anti |
Note: This data is illustrative and would be determined through specific DFT calculations.
Frontier Molecular Orbital (FMO) Theory for Reactivity Predictionswikipedia.orgyoutube.comyoutube.com
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining how the molecule will interact with other chemical species.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating propoxy group.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile. The LUMO is anticipated to be centered on the electron-withdrawing formyl group, specifically the carbonyl carbon.
The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Computational calculations can precisely determine the energies of these orbitals.
Table 2: Predicted FMO Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are hypothetical and would be obtained from DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)nih.govnih.govresearchgate.net
Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for experimental characterization. nih.govnih.gov
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a predicted NMR spectrum can be generated. nih.gov This is particularly useful for assigning peaks in experimental spectra and confirming the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or dynamic processes. nih.govresearchgate.net
Molecular Dynamics Simulations for Dynamic Conformational Landscapes and Solvation Effectsnih.govarxiv.org
While quantum chemical calculations often focus on static, gas-phase structures, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time, including its conformational flexibility and interactions with a solvent. nih.govarxiv.org
By simulating the movement of the atoms of this compound and surrounding solvent molecules, MD can explore the dynamic conformational landscape. This reveals not just the lowest energy conformers but also the distribution of different conformations and the timescales of their interconversion.
Furthermore, MD simulations are crucial for understanding solvation effects. The presence of a solvent can significantly influence the conformational preferences and reactivity of the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. MD simulations can quantify these interactions and provide a more realistic model of the molecule's behavior in solution.
Reaction Mechanism Elucidation through Computational Modeling of Transition States and Intermediates
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures and energies of transition states and intermediates, providing a detailed understanding of the reaction pathway.
Analysis of Electrophilic and Nucleophilic Attack Pathwaysyoutube.com
The benzaldehyde (B42025) moiety in this compound presents two primary sites for chemical reactions: the aromatic ring and the carbonyl group.
Electrophilic Attack on the Aromatic Ring: The electron-donating propoxy group and, to a lesser extent, the sec-butyl group, activate the aromatic ring towards electrophilic substitution. Computational modeling can determine the preferred sites of attack (ortho or meta to the substituents) by calculating the energies of the intermediate carbocations (sigma complexes). The analysis would likely show that the positions ortho to the highly activating propoxy group are the most favorable for electrophilic attack.
Nucleophilic Attack on the Carbonyl Carbon: The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to nucleophilic attack. youtube.com Computational studies can model the approach of a nucleophile to the carbonyl group, calculating the energy barrier for the formation of a tetrahedral intermediate. This is fundamental to understanding reactions such as additions, reductions, and the formation of imines or acetals. The steric hindrance from the adjacent sec-butyl group can also be quantified to predict its influence on the reaction rate.
By elucidating these pathways, computational chemistry provides predictive insights into the reactivity of this compound, guiding the design of synthetic routes and the understanding of its chemical behavior.
Investigation of Catalytic Cycles and Intermediates
Theoretical investigations into catalytic cycles provide crucial insights into reaction mechanisms, catalyst efficiency, and the formation of transient species. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This involves locating and characterizing the energetics of reactants, transition states, intermediates, and products. By calculating the activation energies, researchers can predict reaction rates and identify the rate-determining step of a catalytic cycle.
For the compound this compound, a detailed search of peer-reviewed scientific literature yielded no specific studies focused on its involvement in catalytic cycles or the computational characterization of its reaction intermediates. Research in this area often targets classes of compounds or specific high-impact reactions. While the aldehyde functional group is central to many catalytic transformations (e.g., hydrogenation, oxidation, C-C bond formation), dedicated computational studies for this particular substituted benzaldehyde have not been published.
Should such a study be undertaken, a primary focus would likely be the transformation of the aldehyde group. A hypothetical investigation of a catalytic hydrogenation, for example, would involve modeling the interaction of the benzaldehyde with a metal catalyst surface (e.g., Palladium, Platinum) and hydrogen. The calculations would aim to elucidate the step-by-step mechanism, including the formation of intermediate species.
Illustrative Data for a Hypothetical Catalytic Hydrogenation Cycle: The following table is a representative example of data that would be generated from a computational study of a catalytic reaction involving this compound. Note: This data is illustrative and not derived from actual experimental or computational results for this specific compound.
| Step | Species | Relative Energy (kcal/mol) | Method/Basis Set |
| Reactants | This compound + H₂ + Catalyst Surface | 0.0 | B3LYP/6-311+G(d,p) |
| H₂ Dissociation | Adsorbed H atoms on Catalyst Surface | -15.2 | B3LYP/6-311+G(d,p) |
| Aldehyde Adsorption | Adsorbed this compound | -8.5 | B3LYP/6-311+G(d,p) |
| Transition State 1 | First H addition to Carbonyl Carbon | +12.3 | B3LYP/6-311+G(d,p) |
| Intermediate | 3-(Sec-butyl)-4-propoxy-benzyloxy Alkoxide Intermediate | -4.7 | B3LYP/6-311+G(d,p) |
| Transition State 2 | Second H addition to Carbonyl Oxygen | +9.8 | B3LYP/6-311+G(d,p) |
| Product | 3-(Sec-butyl)-4-propoxybenzyl alcohol | -22.1 | B3LYP/6-311+G(d,p) |
Reactivity Profiles and Transformational Organic Chemistry of 3 Sec Butyl 4 Propoxybenzaldehyde
Electrophilic and Nucleophilic Reactivity of the Carbonyl Group
The carbonyl group in 3-(sec-butyl)-4-propoxybenzaldehyde is the primary site for nucleophilic attack. The electron-withdrawing nature of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic.
Condensation reactions involving the aldehyde group are fundamental to the chemical character of this compound. These reactions, which involve the addition of a nucleophile to the carbonyl group followed by the elimination of a water molecule, are pivotal in the synthesis of various derivatives.
A prime example is the formation of imines, or Schiff bases, through the reaction with primary amines. researchgate.netscience.gov This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine. nih.govnih.gov The stability of the resulting imine is enhanced by the aromatic nature of the benzaldehyde (B42025) core. researchgate.net
The general mechanism for Schiff base formation is a three-step reversible process:
Nucleophilic attack of the amine on the carbonyl carbon.
Intramolecular proton transfer to form a carbinolamine.
Elimination of water to yield the imine. nih.gov
These Schiff bases are not merely synthetic curiosities; they are versatile intermediates in their own right and are known to form stable complexes with various metals. science.govresearchgate.net
Table 1: Examples of Condensation Reactions with Substituted Benzaldehydes
| Reactant | Product Type | Significance |
|---|---|---|
| Primary Amines | Imines (Schiff Bases) | Versatile synthetic intermediates and ligands for metal complexes. science.govresearchgate.net |
| Hydrazines | Hydrazones | Used in various chemical syntheses and as derivatives for characterization. |
| Hydroxylamine | Oximes | Important in the synthesis of amides via the Beckmann rearrangement. |
| Semicarbazide | Semicarbazones | Crystalline derivatives useful for the identification and purification of aldehydes. |
The electrophilic carbonyl carbon of this compound readily undergoes addition reactions with a variety of carbon nucleophiles.
Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the aldehyde results in the formation of a secondary alcohol after an acidic workup. masterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the carbanion-like Grignard reagent on the carbonyl carbon.
Wittig Reaction: This reaction provides a powerful method for the synthesis of alkenes. masterorganicchemistry.com A phosphonium (B103445) ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.
Aldol (B89426) Condensation: In the presence of a suitable enolate, this compound can participate in aldol condensation reactions. magritek.comyoutube.com This reaction forms a β-hydroxy aldehyde, which can then undergo dehydration to yield an α,β-unsaturated aldehyde. Cross-aldol condensations, where the aldehyde reacts with the enolate of a different carbonyl compound, are particularly useful for constructing complex carbon skeletons.
Table 2: Key Addition Reactions of the Carbonyl Group
| Reaction | Reagent | Initial Product | Final Product (after workup/elimination) |
|---|---|---|---|
| Grignard Addition | R-MgX | Magnesium alkoxide | Secondary alcohol |
| Wittig Reaction | Ph3P=CHR | Betaine/Oxaphosphetane | Alkene |
| Aldol Addition | Enolate | β-hydroxy aldehyde | α,β-unsaturated aldehyde |
The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548) ring. wikipedia.orgslideshare.netorganic-chemistry.org In this reaction, the benzaldehyde derivative, upon photochemical excitation, would react with an alkene. The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound, and the mechanism often involves a diradical intermediate. slideshare.netyoutube.com The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the nature of the substituents on both the aldehyde and the alkene. slideshare.net
Aromatic Substitution Reactions and Regioselectivity on the Benzaldehyde Core
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating propoxy and sec-butyl groups. The aldehyde group, being a meta-director and deactivating, will also influence the position of substitution.
The powerful ortho, para-directing effect of the propoxy group will dominate the regioselectivity. The positions ortho and para to the propoxy group are activated. However, the position para to the propoxy group is already occupied by the sec-butyl group. Therefore, the most likely positions for electrophilic attack are the carbons ortho to the propoxy group. Of these two positions, the one that is also meta to the aldehyde group (C5) is sterically more accessible and electronically favored over the position adjacent to the bulky sec-butyl group (C2).
Catalytic Transformations Involving this compound
The reduction of the aldehyde group in this compound to a primary alcohol can be achieved using various reducing agents. For the synthesis of a chiral alcohol, asymmetric hydrogenation is a key strategy. This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively add hydrogen across the carbonyl double bond. Iridium-based catalysts with chiral P,N ligands have shown high enantioselectivity in the asymmetric hydrogenation of related substrates. nih.gov
Alternatively, the imine derivatives (Schiff bases) formed from this aldehyde can undergo asymmetric reduction to produce chiral secondary amines. This is a powerful method for the synthesis of enantiomerically enriched amines, which are valuable building blocks in medicinal chemistry.
Cross-Coupling Reactions at the Aromatic Ring
There is currently no specific data in peer-reviewed literature detailing the participation of this compound in cross-coupling reactions. The potential for this molecule to undergo common transformations such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions at the positions ortho or meta to the aldehyde group has not been documented.
Organocatalytic Applications as a Building Block or Ligand Precursor
An examination of the available scientific databases yields no information on the use of this compound as a building block or precursor for ligands in organocatalysis. Its potential utility in asymmetric synthesis or other catalytically driven transformations remains an open area for investigation.
Photochemical and Photophysical Reactivity Studies
Specific photochemical and photophysical data for this compound, such as its absorption and emission spectra, quantum yields, or its behavior in photochemical reactions, are not reported in publicly accessible research. While general principles of photoredox catalysis exist chemrxiv.org, they have not been specifically applied to or characterized for this compound.
Derivatization and Functionalization Strategies for Novel Scaffolds
Detailed strategies for the derivatization and functionalization of this compound to create new chemical scaffolds are not described in the literature. Although general methods for synthesizing various organic molecules, including heterocyclic compounds and propargyl derivatives, are well-established nih.govmdpi.com, their specific application to this particular benzaldehyde derivative has not been explored in published studies.
Applications in Advanced Materials Science and Complex Organic Synthesis
Role as a Synthon in the Construction of Complex Organic Molecules
In organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a target molecule. 3-(sec-butyl)-4-propoxybenzaldehyde serves as a versatile synthon, providing a substituted benzene (B151609) core that can be elaborated into more complex structures.
The aldehyde group is a cornerstone in the synthesis of a wide array of heterocyclic compounds. Substituted benzaldehydes are key starting materials for building various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.
Benzopyran and Benzofuran (B130515) Derivatives: While direct synthesis of benzopyrans from benzaldehydes is complex, related structures like benzofurans can be accessed. For instance, benzofuran-3(2H)-one derivatives can be reacted with pyridinium (B92312) iodide salts in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid to yield benzofuro[3,2-b]pyridine derivatives. researchgate.net The substituted benzaldehyde (B42025) moiety is a foundational component for creating the initial benzofuran structure needed for such reactions.
Pyridine (B92270) Synthesis: The synthesis of substituted pyridines is a significant area of organic chemistry due to their prevalence in agrochemicals, pharmaceuticals, and as ligands in catalysis. nih.gov Modern synthetic methods offer various routes starting from relatively simple precursors. For example, one-pot reactions involving aldehydes, phosphorus ylides, and propargyl azide (B81097) can yield polysubstituted pyridines. organic-chemistry.org Similarly, reductive cyclization of O-acyl oximes, which can be derived from aldehydes, with compounds like hexafluoroacetylacetone (B74370) provides a modular approach to highly functionalized pyridines. orgsyn.org The presence of the sec-butyl and propoxy groups on this compound would be carried through these synthetic sequences, imparting specific steric and electronic properties to the final pyridine product.
Macrocycles, large ring-like molecules, are of significant interest in drug discovery and materials science. nih.gov The construction of these complex structures relies on strategic cyclization reactions using multifunctional building blocks. This compound, with its reactive aldehyde and modifiable aromatic ring, is a candidate for incorporation into macrocyclic scaffolds. Methodologies such as macrolactonization, macrolactamization, and various cross-coupling reactions are commonly employed to form the large ring structure. nih.gov The aldehyde group can be transformed into other functionalities, such as an alcohol or an amine, to participate in these ring-closing reactions, while the substituted phenyl ring acts as a rigid, orienting segment within the final macrocyclic architecture.
Development of Polymer Precursors and Monomers
The field of polymer science leverages monomers with specific functional groups to create materials with tailored properties. Substituted benzaldehydes are increasingly explored as precursors for functional polymers.
The substituents on a benzaldehyde monomer can profoundly influence the properties of the resulting polymer. Research has shown that polymers synthesized from benzaldehydes with varying substituents exhibit tunable characteristics. nih.gov For example, hydroxyl-functionalized microporous polymers synthesized through the polycondensation of phenols and substituted benzaldehydes show that the nature of the substituent on the benzaldehyde ring affects polymer chain-packing, fractional free volume, and, consequently, gas permeability. nih.gov The introduction of functionalities via benzaldehyde monomers can also lead to the development of triggerable, degradable polymer networks. acs.org The aldehyde group itself can be a point of modification, allowing for the construction of polymer vesicles (polymersomes) whose size and surface chemistry can be controlled. nih.gov
Table 1: Influence of Benzaldehyde Substituents on Polymer Properties
| Substituent Property | Effect on Polymer | Application Example | Source |
|---|---|---|---|
| Size and Polarity | Influences polymer chain-packing and d-spacing. | Gas separation membranes with improved permeability. | nih.gov |
| Electronic Nature | Affects comonomer reactivity in copolymerization. | Creation of degradable polymer networks. | acs.org |
The sec-butyl and propoxy groups of this compound would be expected to enhance the solubility of resulting polymers in organic solvents and influence their thermal properties and morphology due to increased free volume and disruption of chain packing.
Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technology and advanced optical devices. researchgate.net The molecular structure of a compound is critical to its ability to form a liquid crystal phase. Typically, LC molecules (mesogens) consist of a rigid core and flexible terminal groups.
Table 2: Structural Features and Liquid Crystal Behavior
| Molecular Feature | Role in Liquid Crystal Formation | Example from Literature | Source |
|---|---|---|---|
| Rigid Core (e.g., Phenyl Ring) | Provides structural anisotropy and orientational order. | Para-substituted phenyl rings are used to ensure molecular linearity. | nih.gov |
| Flexible Terminal Chains (Alkyl/Alkoxy) | Lowers melting point and influences mesophase type and temperature range. | Longer alkoxy chains can lead to the formation of smectic phases. | nih.gov |
Based on these principles, this compound is a promising candidate for use as a precursor or a core component in the synthesis of new liquid crystalline materials.
Ligands and Organocatalyst Precursors for Advanced Catalytic Systems
The development of efficient and selective catalysts is paramount in modern chemistry. Ligands, which bind to a central metal atom in a catalyst complex, play a crucial role in controlling the catalyst's activity and selectivity. The steric and electronic properties of a ligand are finely tunable. The aldehyde functionality of this compound can be readily converted into a variety of other groups (e.g., amines, imines, alcohols) that are capable of coordinating to metal centers. The bulky sec-butyl group and the electron-donating propoxy group would impart specific steric hindrance and electronic properties to any resulting ligand, influencing the catalytic activity of the metal complex. For instance, the synthesis of pyridine-based ligands, known for their wide applications in catalysis, can be achieved through various methods where a substituted aldehyde could serve as a key building block. organic-chemistry.org
Exploration in Non-Linear Optical (NLO) Materials (e.g., derived Schiff bases)
The quest for advanced materials with significant non-linear optical (NLO) properties is driven by their potential applications in high-speed information processing, optical computing, and telecommunications. Organic molecules, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, are promising candidates for NLO materials. Benzaldehyde derivatives serve as crucial building blocks in the synthesis of such chromophores, often through the formation of Schiff bases.
While direct studies on the NLO properties of Schiff bases derived specifically from this compound are not extensively documented in publicly available literature, the principles of molecular design for NLO materials allow for a strong inference of its potential. The formation of a Schiff base (an imine) by reacting the aldehyde group of this compound with a suitable primary amine introduces a C=N double bond, extending the π-conjugation of the system.
The propoxy group (-OC₃H₇) attached to the benzene ring acts as an electron-donating group, while the newly formed imine linkage can be coupled with an electron-accepting group from the amine counterpart. This donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structure is a fundamental requirement for second-order NLO activity. The sec-butyl group, being a bulky alkyl substituent, can influence the solid-state packing of the resulting Schiff base crystals. This is a critical factor, as a non-centrosymmetric crystal packing is essential for achieving macroscopic second-order NLO effects. The steric hindrance provided by the sec-butyl group could potentially disrupt a centrosymmetric arrangement, thereby enhancing the bulk NLO properties.
Research on analogous substituted benzaldehydes supports this potential. For instance, studies on Schiff bases derived from other alkoxy-substituted benzaldehydes have demonstrated significant NLO responses. The specific combination of the electron-donating propoxy group and the sterically influential sec-butyl group in this compound presents a compelling case for its use in creating novel NLO materials.
Table 1: Potential Schiff Base Derivatives of this compound for NLO Applications
| Amine Reactant | Resulting Schiff Base Structure | Potential NLO Characteristics |
| 4-Nitroaniline | D-π-A system | High second-order hyperpolarizability (β) |
| 2-Amino-5-nitropyridine | Enhanced D-π-A character | Potential for large second harmonic generation (SHG) |
| 4-Aminobenzoic acid | Zwitterionic character | May exhibit interesting electro-optic properties |
This table is illustrative and based on established principles of NLO material design. Experimental validation is required.
Applications in Sensors and Probes (excluding biological/medical sensing)
The development of chemical sensors for the selective and sensitive detection of various analytes is a cornerstone of environmental monitoring, industrial process control, and safety. The aldehyde functionality of this compound makes it a valuable platform for the design of chemosensors, particularly through the formation of Schiff bases that can act as selective ligands for specific ions or neutral molecules.
The imine nitrogen and the oxygen atom of the propoxy group in Schiff bases derived from this aldehyde can act as coordination sites for metal ions. The binding of a target analyte to the Schiff base ligand can induce a measurable change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, or a distinct color change (colorimetric sensing).
The sec-butyl and propoxy substituents can be strategically utilized to fine-tune the sensor's properties. The propoxy group can enhance the solubility of the sensor in specific organic media, while the bulky sec-butyl group can create a specific binding pocket, thereby improving the selectivity of the sensor for a particular analyte by introducing steric constraints.
For example, a Schiff base sensor derived from this compound could be designed to detect specific metal pollutants in industrial wastewater. The selectivity would arise from the unique coordination environment created by the substituted benzene ring. Upon binding to the target metal ion, the electronic structure of the Schiff base would be perturbed, leading to a detectable optical signal.
While specific research on sensors derived from this compound is nascent, the broader field of Schiff base chemosensors provides a strong foundation for its potential applications. The versatility in the choice of the amine component allows for the rational design of sensors for a wide array of non-biological targets.
Table 2: Potential Sensor Applications of Schiff Bases from this compound
| Target Analyte (Non-biological) | Sensing Mechanism | Potential Application |
| Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) | Chelation-induced fluorescence change | Environmental monitoring of industrial effluents |
| Anions (e.g., CN⁻, F⁻) | Hydrogen bonding interactions leading to color change | Detection of contaminants in chemical processes |
| Volatile Organic Compounds (VOCs) | Host-guest interaction with a macrocyclic Schiff base | Air quality monitoring in industrial settings |
This table represents potential applications based on the known reactivity and properties of Schiff base sensors. Specific research is needed for experimental confirmation.
Environmental Transformation Pathways and Advanced Analytical Detection
Abiotic Degradation Mechanisms in Simulated Environmental Systems
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with light (photolysis) and water (hydrolysis). These mechanisms are key determinants of a compound's persistence in the environment.
The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, potentially leading to several degradation pathways. One likely pathway is the cleavage of the formyl group (-CHO), which can result in the formation of a sec-butyl-propoxy-substituted benzene (B151609) radical and a formyl radical. The formyl radical can be further oxidized to carbon dioxide. Another possibility is the oxidation of the aldehyde group to a carboxylic acid, forming 3-(sec-butyl)-4-propoxybenzoic acid.
Hydrolysis is the reaction of a substance with water. Benzaldehyde (B42025) itself is generally stable to hydrolysis under neutral environmental conditions. However, the presence of substituents can alter this stability. For 3-(sec-butyl)-4-propoxybenzaldehyde, the ether linkage of the propoxy group could be a potential site for hydrolysis under certain conditions, although this is generally a slow process for aryl ethers unless under acidic or basic catalysis and elevated temperatures.
Studies on the decomposition of substituted aromatic aldehydes under hydrothermal conditions have shown that methoxy-substituted benzaldehydes can undergo hydrolytic demethylation. acs.org By analogy, it is plausible that under specific environmental conditions, such as in acidic waters or sediments, the propoxy group of this compound could undergo slow hydrolysis to yield 3-(sec-butyl)-4-hydroxybenzaldehyde and propanol. However, under typical environmental pH and temperature, this compound is expected to be relatively stable to hydrolysis.
| Degradation Pathway | Influencing Factors | Potential Transformation Products |
| Photolysis | UV radiation, presence of photosensitizers | 3-(sec-butyl)-4-propoxybenzoic acid, sec-butyl-propoxy-substituted benzene derivatives, Carbon Dioxide |
| Hydrolysis | pH, temperature | 3-(sec-butyl)-4-hydroxybenzaldehyde, Propanol (likely slow under typical environmental conditions) |
Development of Advanced Analytical Methods for Detection and Quantification in Complex Non-Biological Matrices
The accurate detection and quantification of trace levels of organic compounds like this compound in environmental samples such as water, soil, and sediment are essential for monitoring and risk assessment. Given its structure, a combination of chromatographic separation and sensitive detection is the most appropriate analytical approach.
Advanced analytical methods for aldehydes often involve a derivatization step to improve their stability and detectability. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone derivative that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS would likely provide excellent separation and identification capabilities. The sample would first be extracted from the matrix (e.g., soil or water) using an appropriate solvent, concentrated, and then injected into the GC-MS system. The mass spectrometer would provide a unique fragmentation pattern for the compound, allowing for its unambiguous identification and quantification.
The choice of analytical method depends on the specific matrix and the required detection limits. For instance, in complex matrices like soil, a thorough sample cleanup procedure would be necessary to remove interfering substances before analysis.
| Analytical Technique | Sample Preparation | Detection Method | Typical Analytes |
| HPLC with Derivatization | Extraction, Derivatization with DNPH | UV or Mass Spectrometry (MS) | Aldehydes and Ketones |
| GC-MS | Solvent Extraction, Cleanup | Mass Spectrometry (MS) | Volatile and Semi-Volatile Organic Compounds |
Future Research Directions and Unexplored Avenues for 3 Sec Butyl 4 Propoxybenzaldehyde
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The synthesis and derivatization of complex molecules like 3-(sec-butyl)-4-propoxybenzaldehyde stand to be revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby accelerating the discovery of optimal reaction conditions and novel transformations. nih.gov
Future research could focus on developing bespoke ML models to predict the reactivity of the this compound core. By training neural networks on large databases of reactions involving substituted benzaldehydes, it may become possible to predict the most effective catalysts, solvents, and temperature for a desired transformation with high accuracy. acs.orgnih.gov This data-driven approach can significantly reduce the time and resources spent on empirical trial-and-error experimentation. nih.gov
One promising direction is the use of template-based ML models. rsc.orgrsc.orgacs.org These models learn from a vast library of known chemical reactions, or "templates," and apply this knowledge to predict the products of new reactions. For the synthesis of this compound, an AI could sift through numerous potential synthetic routes, flagging the most promising ones for experimental validation. Similarly, for the functionalization of this aldehyde, an ML model could predict the regioselectivity of a reaction, for instance, whether a C-H activation will occur at the ortho or meta position to the aldehyde group.
A key challenge in this area is the availability of high-quality, large-scale reaction data. acs.orgrsc.org Future efforts should focus on curating comprehensive datasets of reactions involving substituted aromatic aldehydes to train more accurate and reliable ML models. The development of automated synthesis platforms that can rapidly generate this data will be crucial in this endeavor. youtube.comresearchgate.net
Sustainable Synthesis Methodologies and Waste Valorization
The principles of green chemistry offer a roadmap for developing environmentally benign methods for the synthesis of this compound. Future research in this area should prioritize the use of renewable feedstocks, the reduction of hazardous waste, and the development of energy-efficient processes. britannica.com
Biocatalysis: One of the most promising avenues for the sustainable synthesis of aromatic aldehydes is biocatalysis. rsc.org The use of enzymes or whole-cell microorganisms can enable highly selective transformations under mild reaction conditions, often in aqueous media. nih.gov For instance, the synthesis of this compound could potentially be achieved through the enzymatic oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative. rsc.org Future research could focus on identifying or engineering enzymes with high activity and selectivity for the specific substrate. The use of emulsified reaction systems could also enhance the efficiency of biocatalytic processes involving hydrophobic substrates. acs.org
Waste Valorization: Lignin (B12514952), a major component of biomass and a common waste product of the paper industry, is a rich source of aromatic compounds. rsc.org Research into the catalytic depolymerization of lignin to produce valuable aromatic aldehydes like vanillin (B372448) is already underway. rsc.orgyoutube.com A forward-thinking research direction would be to explore whether similar strategies could be adapted to produce precursors for this compound from lignin or other forms of biomass. This would represent a significant step towards a circular economy for chemical synthesis.
Green Oxidants and Catalysts: Traditional methods for aldehyde synthesis often rely on stoichiometric amounts of hazardous oxidizing agents. acs.org Future research should focus on the use of greener alternatives, such as molecular oxygen or hydrogen peroxide, in combination with efficient and recyclable catalysts. acs.orgresearchgate.net Nanoparticle catalysts, for example, have shown promise in the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). acs.orgwikipedia.org Photocatalysis, using visible light to drive chemical reactions, is another emerging green technology that could be applied to the synthesis of this compound. researchgate.net
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scale-up. researchgate.netacs.orgfiveable.me The synthesis of this compound in a flow reactor could lead to higher yields, better process control, and reduced waste generation. libretexts.orgresearchgate.net The integration of in-line analytical techniques with flow reactors can enable real-time monitoring and optimization of the reaction.
Real-time, In-situ Spectroscopic Monitoring of Reactions
To optimize the synthesis of this compound and to gain a deeper understanding of the reaction mechanisms, the application of real-time, in-situ spectroscopic techniques is crucial. These methods, often grouped under the umbrella of Process Analytical Technology (PAT), allow for the continuous monitoring of a reaction as it happens, providing valuable data on the concentrations of reactants, intermediates, and products. libretexts.orgresearchgate.netorganic-chemistry.org
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, particularly with the use of attenuated total reflectance (ATR) probes (often referred to as ReactIR), is a powerful tool for monitoring chemical reactions in real-time. acs.orgmsu.eduyoutube.comlibretexts.orgwikipedia.org For the synthesis of this compound, an FTIR probe inserted directly into the reaction vessel could track the disappearance of starting materials and the appearance of the aldehyde product by monitoring the characteristic carbonyl (C=O) stretching frequency of the aldehyde, which would be distinct from the C-O stretching of a precursor alcohol, for example. This would allow for precise determination of the reaction endpoint, preventing the formation of over-oxidation products.
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. rsc.orgbritannica.comacs.orgmasterorganicchemistry.com It is particularly well-suited for monitoring reactions in non-polar solvents and for analyzing solid catalysts. In the context of this compound synthesis, in-situ Raman could be used to monitor the formation of the aromatic ring and the aldehyde group, providing a detailed picture of the reaction progress. rsc.orgbritannica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, the development of in-situ NMR probes allows for the direct monitoring of reaction mixtures. nih.govacs.org This technique provides detailed structural information and can be invaluable for identifying transient intermediates and elucidating complex reaction mechanisms. For instance, in a C-H activation reaction to introduce the sec-butyl group, in-situ NMR could help to identify the organometallic intermediates involved in the catalytic cycle.
The data generated from these in-situ techniques can be used to develop detailed kinetic models of the reaction, which are essential for process optimization and scale-up. wikipedia.org By understanding how different reaction parameters affect the reaction rate and product distribution, it is possible to design more efficient and robust synthetic processes. researchgate.netresearchgate.net
Exploration of Novel Organometallic Chemistry involving the Aldehyde Functionality
The aldehyde functional group is a versatile handle for a wide range of chemical transformations, and its reactivity can be further expanded through the use of organometallic chemistry. Future research on this compound should explore novel organometallic reactions to create a diverse library of derivatives with potentially valuable properties.
C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of C-H bonds. nih.govacs.orgrsc.org For this compound, the aromatic ring presents several C-H bonds that could be targeted for functionalization using transition metal catalysts like palladium or rhodium. nih.govnih.gov Research could focus on developing directing groups that can be transiently attached to the aldehyde to steer the catalyst to a specific C-H bond, allowing for the introduction of new functional groups at the ortho or meta positions. nih.govnih.govrsc.org This would open up a vast chemical space for the synthesis of novel derivatives.
Nucleophilic Addition: The classic reaction of organometallic reagents, such as Grignard or organolithium reagents, with the aldehyde carbonyl group is a reliable method for forming carbon-carbon bonds. libretexts.orgmsu.eduyoutube.comlibretexts.orgyoutube.commsu.edu Future research could explore the use of a wider range of organometallic reagents to introduce diverse alkyl, aryl, or alkynyl groups to the aldehyde carbon of this compound, leading to the synthesis of a variety of secondary alcohols. These alcohols could then be further transformed into other functional groups.
Decarbonylation: Transition metal catalysts can also be used to remove the carbonyl group from an aldehyde in a process called decarbonylation. rsc.orgacs.org Applying this reaction to this compound would yield 1-sec-butyl-2-propoxybenzene, a compound with a different substitution pattern and potentially different biological or material properties.
Coupling Reactions: The aldehyde group can also participate in various coupling reactions. For example, reductive coupling reactions catalyzed by metals like copper can lead to the formation of pinacols (1,2-diols). acs.org Exploring such reactions with this compound could lead to the synthesis of novel dimeric structures with interesting properties.
Design of Next-Generation Advanced Materials Based on the this compound Scaffold
The unique combination of a substituted aromatic ring and a reactive aldehyde functionality in this compound makes it an attractive building block for the design of advanced materials. Future research should explore the incorporation of this scaffold into various material architectures to create novel polymers, liquid crystals, and functional surfaces.
Polymers and Resins: The aldehyde group can readily undergo polymerization reactions, for example, with phenols to form phenolic resins, or with amines to form Schiff base polymers. The sec-butyl and propoxy substituents on the aromatic ring of this compound would be expected to impart specific properties to the resulting polymers, such as increased solubility, lower melting points, and altered mechanical properties. Research could focus on synthesizing and characterizing these novel polymers and exploring their potential applications, for example, as high-performance coatings, adhesives, or engineering plastics.
Liquid Crystals: The rigid aromatic core of this compound, combined with its flexible alkyl and alkoxy substituents, suggests that it could be a useful synthon for the preparation of liquid crystals. By derivatizing the aldehyde group to introduce other mesogenic units, it may be possible to create new liquid crystalline materials with specific phase behaviors and electro-optical properties. These materials could find applications in displays, sensors, and optical switching devices.
Functional Surfaces and Nanomaterials: The aldehyde group provides a convenient anchor point for attaching this compound to surfaces, nanoparticles, or other materials. This could be used to modify the surface properties of materials, for example, to make them more hydrophobic or to introduce specific recognition sites. The functionalized materials could have applications in areas such as chromatography, sensing, and catalysis.
Organic Electronics: Aromatic aldehydes and their derivatives are also being explored for their potential in organic electronics. The conjugated π-system of the aromatic ring, combined with the electron-withdrawing nature of the aldehyde group, could lead to interesting electronic properties. Future research could investigate the synthesis of oligomers and polymers based on the this compound scaffold and evaluate their performance in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(sec-butyl)-4-propoxybenzaldehyde, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Introduction of the propoxy group via Williamson ether synthesis, using 4-hydroxybenzaldehyde and 1-bromopropane in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) at 80–100°C .
- Step 2 : Friedel-Crafts alkylation to attach the sec-butyl group. Use tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Purity Optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., sec-butyl CH₃ splitting patterns, propoxy –OCH₂– signals) .
- FT-IR : Identify key functional groups (aldehyde C=O stretch ~1700 cm⁻¹, ether C–O ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₄H₂₀O₂) and isotopic patterns .
- HPLC : Quantify purity (>98%) using a reverse-phase column with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 4°C to prevent aldehyde oxidation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (vermiculite) .
- Toxicity Assessment : Refer to structural analogs (e.g., sec-butyl chloroformate) for hazard predictions; prioritize acute exposure mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for sec-butyl-substituted compounds?
- Methodological Answer :
- Comparative Studies : Conduct parallel in vitro assays (e.g., MTT for cytotoxicity) comparing this compound with n-butyl and iso-butyl analogs .
- In Silico Modeling : Use QSAR models to predict toxicity endpoints (e.g., LD₅₀) based on electronic and steric properties of the sec-butyl group .
- Metabolite Profiling : Identify degradation products via LC-MS/MS to assess reactive intermediates (e.g., aldehydes or epoxides) .
Q. What experimental strategies are effective for studying the biological activity of this compound?
- Methodological Answer :
- Antiproliferative Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using the MTT assay. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
- Enzyme Inhibition : Test aldehyde dehydrogenase (ALDH) inhibition via spectrophotometric NADH depletion assays .
- In Vivo Models : For preliminary toxicity, use zebrafish embryos (OECD TG 236) to evaluate developmental effects at 24–96 hpf .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified alkoxy groups (e.g., methoxy, ethoxy) or branched alkyl chains (tert-butyl) .
- Computational Docking : Map binding affinities to target proteins (e.g., ALDH1A1) using AutoDock Vina. Correlate docking scores with experimental IC₅₀ values .
- Thermodynamic Studies : Measure Gibbs free energy (ΔG) of aldehyde-protein interactions via isothermal titration calorimetry (ITC) .
Q. What are the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer :
- Photolysis : Expose to UV light (254 nm) in aqueous solution; monitor degradation via HPLC and identify byproducts (e.g., carboxylic acids) using GC-MS .
- Hydrolysis : Incubate at pH 2–12 (37°C, 24 h) and quantify stability via NMR peak integration .
- Oxidative Stress : Simulate metabolic degradation with liver microsomes (e.g., rat S9 fraction) and NADPH cofactor; track metabolites with LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
